N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-23-11(8-13(22-23)14-10-18-6-7-19-14)9-20-16(24)17-21-12-4-2-3-5-15(12)25-17/h2-8,10H,9H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJAFVFZESWEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide requires three primary building blocks:
- Benzo[d]thiazole-2-carboxylic acid (or its activated derivatives).
- 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine .
- Coupling reagents for amide bond formation.
Synthesis of 1-Methyl-3-(Pyrazin-2-yl)-1H-Pyrazol-5-yl)Methanamine
This intermediate is typically prepared via a cyclocondensation reaction between pyrazin-2-carbaldehyde and methylhydrazine, followed by functionalization. A representative route involves:
- Formation of the pyrazole core : Reacting pyrazin-2-carbaldehyde with methylhydrazine in ethanol under reflux yields 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole.
- Chloromethylation : Treatment with paraformaldehyde and hydrochloric acid introduces a chloromethyl group at the pyrazole’s 5-position.
- Amination : Displacement of the chloride with aqueous ammonia or benzylamine produces the methanamine derivative.
Step-by-Step Synthetic Routes
Route 1: Direct Amide Coupling
This two-step approach involves pre-forming the pyrazole-methanamine intermediate and coupling it with benzo[d]thiazole-2-carboxylic acid.
Step 1: Activation of Benzo[d]Thiazole-2-Carboxylic Acid
The carboxylic acid is activated using HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in dimethylformamide (DMF). Equimolar amounts of acid, HCTU, and HOBt are stirred with N,N-diisopropylethylamine (DIPEA) at 0–5°C for 1 hour.
Step 2: Coupling with Pyrazole-Methanamine
The activated acid is reacted with 1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine in DMF at room temperature for 12–16 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the target compound in 65–72% purity.
Table 1: Optimization of Coupling Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCTU/HOBt/DIPEA | DMF | 25°C | 72 | 98 |
| EDCI/HOBt | DCM | 0°C | 58 | 95 |
| T3P®/DIPEA | THF | 40°C | 68 | 97 |
Route 2: Tandem Cyclization-Coupling
An alternative one-pot method combines pyrazole formation and amide coupling:
- In-situ generation of pyrazole-methanamine : Pyrazin-2-carbaldehyde, methylhydrazine, and chloroacetamide are refluxed in acetonitrile to form the chloromethyl-pyrazole intermediate.
- Amination and coupling : Addition of benzo[d]thiazole-2-carboxylic acid and HCTU/HOBt in the same pot facilitates simultaneous amination and amide bond formation. This route achieves a 60% overall yield but requires stringent temperature control to avoid side reactions.
Critical Optimization Strategies
Solvent and Temperature Effects
Catalytic Enhancements
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzo[d]thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several carboxamide derivatives documented in recent literature and patents. A comparative analysis is provided below:
Key Observations :
- Heterocyclic Core : The target compound’s benzothiazole-pyrazole hybrid differs from tyclopyrazoflor’s indazole-pyridine scaffold. Indazole derivatives often exhibit enhanced metabolic stability, while benzothiazoles may offer improved membrane permeability .
- Substituent Effects: The pyrazine ring in the target compound could enhance solubility compared to tyclopyrazoflor’s pyridine group, as pyrazine’s nitrogen-rich structure favors polar interactions.
Physicochemical and Pharmacokinetic Comparison
Implications :
- The target compound’s lower LogP compared to tyclopyrazoflor may reduce tissue accumulation but improve renal clearance.
- Its moderate solubility could limit oral absorption, necessitating formulation optimization.
Research Findings and Hypotheses
- Insecticidal Potential: Structural parallels to tyclopyrazoflor suggest the target compound may act on insect nicotinic acetylcholine receptors (nAChRs), a common target for carboxamide insecticides .
- Antimicrobial Activity : Analogues with benzothiazole-triazole hybrids demonstrated MIC values of 4–8 µg/mL against S. aureus , suggesting the target compound could be screened for similar efficacy.
- Synthetic Accessibility : The compound’s synthesis likely involves coupling a benzothiazole-2-carboxylic acid with a pyrazinylpyrazole-methylamine intermediate, a route analogous to methods described for related carboxamides .
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's structure features a pyrazole ring system linked to a benzo[d]thiazole moiety, which is known for enhancing biological activity. The presence of these functional groups contributes to its interactions with various biological targets.
Molecular Formula and Weight
- Molecular Formula : C17H16N4OS
- Molecular Weight : 328.40 g/mol
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole and thiazole compounds exhibit significant anticancer properties. For instance, a related compound from the same class was found to possess potent anti-proliferative activity against various tumor cell lines, including selective inhibition of human B-cell lymphoma cell lines (BJAB) without affecting normal cells .
Case Study: Compound 14
A study highlighted the efficacy of a substituted thiazolyl-pyrazole derivative (Compound 14), which showed:
- Cell Cycle Arrest : Induced G0/G1 phase arrest in cancer cells.
- Selectivity : Effective against specific cancer types while sparing normal cells.
- Oral Bioavailability : Demonstrated good tolerance in animal models .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research on similar benzothiazole derivatives has indicated moderate to strong activity against various bacterial strains and fungi. For instance, benzothiazole-based compounds have shown effectiveness against Mycobacterium tuberculosis, with in vitro studies revealing their ability to inhibit bacterial growth significantly .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Studies have indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm amide bond formation via carbonyl (C=O) peaks at ~165–170 ppm .
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the pyrazole-thiazole junction, to validate 3D conformation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₁₆N₄OS; ~351.4 g/mol) and detects isotopic patterns .
How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents on the pyrazine or benzothiazole rings to assess impact on target binding .
- In Vitro Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and measure IC₅₀ values to correlate substituent hydrophobicity with potency .
- Computational Docking : Use software like AutoDock to predict interactions with kinases or inflammatory targets (e.g., COX-2) .
How can contradictory biological activity data across studies be resolved?
Q. Advanced Research Focus
- Cell Line Variability : Validate activity in multiple cell lines (e.g., primary vs. metastatic cancer cells) to rule out lineage-specific effects .
- Pharmacokinetic Profiling : Assess solubility and metabolic stability (e.g., microsomal assays) to identify bioavailability limitations .
- Dose-Response Curves : Ensure consistent assay conditions (e.g., incubation time, serum concentration) to minimize experimental noise .
What computational approaches predict the compound’s reactivity in novel reactions?
Q. Advanced Research Focus
- Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways, such as nucleophilic substitution at the pyrazine ring .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to optimize solvent selection .
- Transition State Analysis : Identify energy barriers for amide bond formation using software like Gaussian .
How do solvent and catalyst choices influence reaction efficiency in large-scale synthesis?
Q. Basic Research Focus
- Solvent Effects : DMF increases electrophilicity of carbonyl groups, while toluene minimizes side reactions in reflux conditions .
- Catalytic Systems : K₂CO₃ in ethanol promotes nucleophilic substitution, whereas Pd/C catalyzes cross-coupling for pyrazine functionalization .
What strategies optimize reaction pathways to minimize byproducts?
Q. Advanced Research Focus
- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent ratio) and identify optimal conditions .
- High-Throughput Screening : Automate reaction parameter testing to rapidly identify high-yield protocols .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives .
How can stability under physiological conditions be evaluated for preclinical studies?
Q. Basic Research Focus
- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC .
- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal decomposition thresholds .
- Light Sensitivity : Expose to UV-Vis light and track structural changes using FTIR .
What methodologies assess synergistic effects with other therapeutic agents?
Q. Advanced Research Focus
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cancer cell viability assays .
- Proteomic Profiling : Identify overlapping signaling pathways (e.g., PI3K/AKT) when co-administered with chemotherapeutics .
How can in silico modeling predict off-target interactions?
Q. Advanced Research Focus
- Molecular Docking : Screen against databases like PubChem to identify potential off-targets (e.g., cytochrome P450 enzymes) .
- Pharmacophore Mapping : Align structural features with known inhibitors of non-target proteins to flag risks .
- MD Simulations : Simulate binding persistence to assess selectivity over long timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
